N-(2-Fluoro-4-methylbenzyl)-N-methylamine
Overview
Description
N-(2-Fluoro-4-methylbenzyl)-N-methylamine (FMBM) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a slightly sweet odor. FMBM is a versatile compound with a wide range of potential applications in the laboratory. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Scientific Research Applications
Fluoro-functionalized Polymers
- Catalysis Applications : N-(2-Fluoro-4-methylbenzyl)-N-methylamine derivatives, like fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, have been studied for their catalytic properties, particularly in formylation and methylation of amines using CO2 as a carbon source. This shows potential in sustainable chemistry applications (Yang et al., 2015).
Reactivity in Organometallic Compounds
- Synthesis and Reactivity : Research on oxorhenium(V) methyl, benzyl, and phenyl complexes has shed light on the reactivity of these compounds in the presence of CO, which is significant for understanding chemical reaction mechanisms in organometallic chemistry (Robbins et al., 2015).
Spectroscopic Analysis
- Vibrational Assignments : The compound N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a derivative of this compound, has been synthesized and analyzed using infrared and Raman spectroscopy, contributing to the field of molecular spectroscopy (Dunkers & Ishida, 1995).
Corrosion Inhibition
- Materials Science : N-2-methylbenzylidene-4-antipyrineamine, related to this compound, has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid, which is significant for materials science and engineering (Aziz et al., 2022).
properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJHKWLOOQSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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